molecular formula C21H22Cl2N2O3S B3972045 2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3972045
M. Wt: 453.4 g/mol
InChI Key: MLDDBVHAKFHWPP-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H22Cl2N2O3S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.0728191 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 618078-91-4) is a synthetic derivative belonging to the class of benzothiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C20H20Cl2N2O4S2
  • Molecular Weight : 487.42 g/mol
  • Structure : The compound features a complex structure that includes a benzothiophene core with multiple substituents that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzothiophene exhibit significant anticancer properties. The compound may act by inhibiting specific pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : Some studies have indicated that similar compounds possess antibacterial and antifungal properties. These effects may be attributed to the disruption of microbial cell membranes or interference with metabolic processes.
  • Adenosine Receptor Modulation : Research has highlighted the potential of related compounds as allosteric enhancers for adenosine receptors, which play a crucial role in various physiological processes, including cardiovascular function and neurotransmission .

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of benzothiophene derivatives revealed that modifications at specific positions significantly enhance their antitumor efficacy. The presence of electron-withdrawing groups and certain alkyl substitutions were found to increase potency against cancer cell lines .

Antimicrobial Activity

In vitro assays demonstrated that related thiophene derivatives exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve interference with bacterial cell wall synthesis .

Adenosine Receptor Allosteric Enhancement

Recent investigations into the pharmacological profile of benzothiophene derivatives have shown that they can act as allosteric enhancers for the A1 adenosine receptor. This modulation leads to improved receptor responsiveness and could be beneficial in treating conditions like ischemia and heart failure .

Case Studies

StudyFocusFindings
Study 1 Antitumor EffectsIdentified significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar range.
Study 2 Antimicrobial ActivityShowed effective inhibition of S. aureus growth with MIC values comparable to standard antibiotics.
Study 3 Receptor ModulationDemonstrated enhanced binding affinity for A1 receptors leading to increased intracellular cAMP levels.

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O3S/c22-12-7-8-14(16(23)10-12)19(26)25-21-18(15-5-1-2-6-17(15)29-21)20(27)24-11-13-4-3-9-28-13/h7-8,10,13H,1-6,9,11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDDBVHAKFHWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.